molecular formula C18H15IN2O2S B2364263 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313531-54-3

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2364263
CAS No.: 313531-54-3
M. Wt: 450.29
InChI Key: JUDDCHSXKNSRKK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, an iodophenyl group, and a thiazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Formation of the Benzamide Core: The benzamide core can be formed by the reaction of an amine with a benzoyl chloride derivative.

    Coupling Reactions: The final step involves coupling the thiazole ring with the benzamide core under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Material Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

    Biological Research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
  • 4-ethoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
  • 4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the iodophenyl group, which can undergo specific reactions, such as iodination and nucleophilic substitution, that are not possible with other halogenated derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDCHSXKNSRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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